4-Nitrophenylacetone CAS number 5332-96-7
4-Nitrophenylacetone CAS number 5332-96-7
An In-depth Technical Guide to 4-Nitrophenylacetone (CAS 5332-96-7)
Abstract
This technical guide provides a comprehensive overview of 4-Nitrophenylacetone (CAS: 5332-96-7), a key chemical intermediate with significant applications in organic synthesis and pharmaceutical research. As a functionalized ketone, its unique combination of a nitro group and an acetonyl moiety makes it a versatile precursor for a range of more complex molecules. This document, intended for researchers, scientists, and drug development professionals, details the physicochemical properties, synthesis methodologies with mechanistic insights, analytical characterization techniques, and critical safety protocols associated with this compound. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective and safe utilization of 4-Nitrophenylacetone in a laboratory setting.
Physicochemical and Structural Properties
4-Nitrophenylacetone is a solid crystalline substance at room temperature, presenting as a white to light yellow powder.[1] Its solubility profile is characteristic of many aromatic compounds; it is largely insoluble in water but demonstrates good solubility in common organic solvents.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 5332-96-7 | [2][5] |
| Molecular Formula | C₉H₉NO₃ | [5][6] |
| Molecular Weight | 179.17 g/mol | [3][5][6] |
| IUPAC Name | 1-(4-nitrophenyl)propan-2-one | [1][4] |
| Synonyms | (p-Nitrophenyl)acetone, Methyl 4-nitrobenzyl ketone | [3][7][8] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 63-66 °C | [1][3] |
| Boiling Point | 158-160 °C @ 5 Torr | [8] |
| Density | ~1.212 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2][4] |
Synthesis and Mechanistic Insights
The most direct and common conceptual pathway for the synthesis of 4-Nitrophenylacetone is the electrophilic aromatic substitution (nitration) of phenylacetone. The para-position is the primary site of substitution due to the ortho,para-directing nature of the alkyl group, although steric hindrance from the acetonyl side chain favors para-substitution.
Mechanistic Overview: Electrophilic Aromatic Substitution
The nitration of the benzene ring is a classic example of electrophilic aromatic substitution. The reaction proceeds through three primary steps:
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Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
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Electrophilic Attack: The π-electron system of the phenylacetone ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final 4-nitrophenylacetone product.
Caption: Mechanism of electrophilic nitration of phenylacetone.
Experimental Protocol: Synthesis via Nitration of Phenylacetone
This protocol is adapted from standard nitration procedures for similar aromatic ketones.[9] Causality: Strict temperature control below 5°C is critical because nitration is a highly exothermic reaction. Runaway temperatures can lead to the formation of dinitrated byproducts and increase safety risks.
Materials:
-
Phenylacetone (C₉H₁₀O)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Cracked Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cooled to below 15°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 60 g (0.45 mol) of phenylacetone.
-
Initial Cooling: Cool the flask containing phenylacetone in an ice-salt bath until the internal temperature is between -5°C and 0°C.
-
Addition of Sulfuric Acid: Slowly add 150 mL of concentrated sulfuric acid to the phenylacetone, ensuring the temperature does not rise above 5°C.
-
Nitration: Begin the dropwise addition of the chilled nitrating mixture to the phenylacetone solution. The rate of addition must be carefully controlled to maintain the reaction temperature at or below 0°C. This process may take 2-3 hours.
-
Quenching: Once the addition is complete, continue stirring for an additional 15 minutes at 0°C. Then, slowly and carefully pour the reaction mixture over a large volume of cracked ice (approx. 800 g) with vigorous stirring.
-
Isolation: The crude 4-Nitrophenylacetone will precipitate as a yellow solid. Allow the ice to melt completely, then collect the solid by suction filtration.
-
Washing: Wash the crude product thoroughly with several portions of cold deionized water to remove residual acid, followed by a small amount of ice-cold ethanol to remove oily impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to yield purified 4-Nitrophenylacetone as light yellow crystals. Dry the product under vacuum.
Synthesis Workflow
Caption: Key transformation of 4-Nitrophenylacetone for drug discovery.
Role in Amphetamine Analogue Synthesis
Given that phenylacetone is a well-known precursor in the synthesis of amphetamine and methamphetamine, 4-Nitrophenylacetone is a logical starting material for their corresponding nitrated analogues. [2][10]For instance, reductive amination of 4-Nitrophenylacetone can produce 4-nitroamphetamine or 4-nitromethamphetamine. These compounds are primarily of interest in toxicological and pharmacological research to understand how substitution on the phenyl ring modifies the activity of the parent amphetamine molecule.
Analytical Characterization
To ensure the identity, purity, and structural integrity of synthesized 4-Nitrophenylacetone, a combination of spectroscopic and chromatographic methods is employed.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around δ 2.2 ppm (3H, methyl protons of -COCH₃).- A singlet around δ 3.8 ppm (2H, methylene protons of -CH₂CO-).- Two doublets in the aromatic region (δ 7.4-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring, integrating to 2H each. |
| ¹³C NMR | - A signal for the methyl carbon (~δ 29 ppm).- A signal for the methylene carbon (~δ 45 ppm).- Four signals in the aromatic region (~δ 124-148 ppm).- A signal for the carbonyl carbon (~δ 205 ppm). |
| IR (Infrared) Spectroscopy | - Strong absorption band around 1715 cm⁻¹ (C=O stretch of the ketone).- Two strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches).- Bands corresponding to aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 179.17. |
| HPLC/GC | - A single major peak under appropriate column and mobile/carrier phase conditions, used to assess purity (>98% is common for commercial grades)[1][11]. |
Safety, Handling, and Toxicology
4-Nitrophenylacetone is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary risks are associated with irritation to the skin, eyes, and respiratory system. [12]
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. |
Data sourced from multiple suppliers and databases. [8][12]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle 4-Nitrophenylacetone in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Toxicological Summary
Specific, in-depth toxicological studies on 4-Nitrophenylacetone are limited. However, its hazard classification is consistent with related nitroaromatic compounds. For example, 4-Nitrophenol is known to cause headaches, drowsiness, and cyanosis upon acute exposure. [13]The toxicological properties of 4-Nitrophenylacetone have not been fully investigated, and it should be handled as a substance with potential for high toxicity. [14]All handling should be performed with the assumption that it is a potent irritant and potentially toxic if ingested or inhaled.
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Phenylacetone . Wikipedia. [Link]
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1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 . PubChem, NIH. [Link]
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4-Nitrophenylacetone | CAS No : 5332-96-7 . Pharmaffiliates. [Link]
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Acetophenone, m-nitro- . Organic Syntheses Procedure. [Link]
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Study on the synthesis of L-4-nitrophenylalanine . ResearchGate. [Link]
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4-Nitrophenol . U.S. Environmental Protection Agency (EPA). [Link]
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